molecular formula C18H18N3NaO3S B1324534 Rosiglitazone sodium CAS No. 316371-83-2

Rosiglitazone sodium

Katalognummer B1324534
CAS-Nummer: 316371-83-2
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: XFOHHIYSRDUSCX-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rosiglitazone sodium is an antidiabetic drug in the thiazolidinediones class . It is used to treat type 2 diabetes mellitus and works by improving target cell response to insulin . It may be used alone or with other medicines such as metformin or sulfonylurea agents .


Molecular Structure Analysis

The molecular formula of Rosiglitazone sodium is C18H18N3NaO3S . The molecular weight is 379.4 g/mol . The InChI is 1S/C18H19N3O3S.Na/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1 .


Chemical Reactions Analysis

Rosiglitazone is a potent agonist for PPARγ with an EC50 of 43 nM for the human receptor . It works as an insulin sensitizer by binding to the PPARγ receptors in fat cells and making the cells more responsive to insulin .


Physical And Chemical Properties Analysis

The molecular weight of Rosiglitazone sodium is 379.4 g/mol . The molecular formula is C18H18N3NaO3S . The InChI is 1S/C18H19N3O3S.Na/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1 .

Relevant Papers The relevant papers analyzed for this response are from Mayo Clinic , Wikipedia , Sigma Aldrich , Drugs.com , Rexall.ca , PubChem , and NCBI Bookshelf .

Wirkmechanismus

Target of Action

Rosiglitazone sodium primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARγ is a nuclear receptor that regulates the transcription of several genes involved in glucose and lipid metabolism .

Mode of Action

Rosiglitazone sodium acts as a selective ligand of PPARγ , activating this receptor . This activation influences the production of gene products involved in glucose and lipid metabolism . Apart from its effect on insulin resistance, rosiglitazone sodium also appears to have an anti-inflammatory effect: nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on rosiglitazone .

Biochemical Pathways

Rosiglitazone sodium affects the biochemical pathways related to glucose and lipid metabolism. By activating PPARγ, it influences the production of gene products involved in these pathways . The activation of PPARγ is also associated with an anti-inflammatory effect, as evidenced by the decrease in NFκB levels and increase in IκB levels .

Pharmacokinetics

Rosiglitazone sodium exhibits a bioavailability of 99% . It is metabolized in the liver, primarily via the CYP2C8 enzyme . The drug is excreted in the urine (64%) and feces (23%) as metabolites . The elimination half-life of rosiglitazone sodium is approximately 3-4 hours .

Result of Action

The activation of PPARγ by rosiglitazone sodium leads to improved insulin sensitivity, thereby helping to maintain glycemic control in adults with type 2 diabetes mellitus . It also appears to have an anti-inflammatory effect, as evidenced by the decrease in NFκB levels and increase in IκB levels .

Action Environment

The action, efficacy, and stability of rosiglitazone sodium can be influenced by various environmental factors. For instance, the drug’s cardiovascular toxicity is higher than that of pioglitazone, another drug in the thiazolidinedione class . This has led to restrictions or even withdrawal of rosiglitazone sodium from the market in most countries due to concerns about its cardiovascular safety . New data on rosiglitazone sodium-mediated heart failure, myocardial infarction, and fractures provide clinicians with prescriptions with fewer side effects to treat patients .

Eigenschaften

IUPAC Name

sodium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S.Na/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOHHIYSRDUSCX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosiglitazone sodium

CAS RN

316371-83-2
Record name Rosiglitazone sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316371832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROSIGLITAZONE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR4MBO751R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rosiglitazone sodium
Reactant of Route 2
Rosiglitazone sodium
Reactant of Route 3
Reactant of Route 3
Rosiglitazone sodium
Reactant of Route 4
Reactant of Route 4
Rosiglitazone sodium
Reactant of Route 5
Rosiglitazone sodium
Reactant of Route 6
Reactant of Route 6
Rosiglitazone sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.